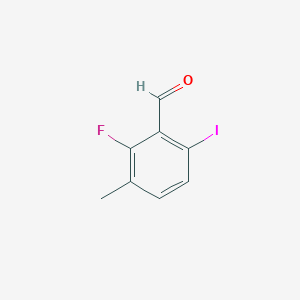

2-Fluoro-6-iodo-3-methylbenzaldehyde

Übersicht

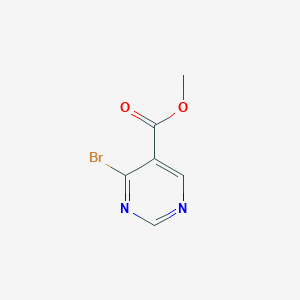

Beschreibung

2-Fluoro-6-iodo-3-methylbenzaldehyde is a chemical compound with the CAS Number: 1260839-45-9 . It has a molecular weight of 264.04 and its IUPAC name is this compound . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 264.04 . Unfortunately, the web search results did not provide more detailed physical and chemical properties like melting point, boiling point, solubility, etc.Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Activity

The synthesis of fluorinated benzaldehydes, including compounds similar to 2-fluoro-6-iodo-3-methylbenzaldehyde, has been explored for the development of anticancer agents. These compounds are used in the Wittig synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of combretastatin A-4. Such compounds exhibit significant in vitro anticancer properties, retaining the potent cell growth inhibitory properties of their parent compound, combretastatin A-4 (Lawrence et al., 2003).

Density Functional Theory Calculations and Spectroscopic Analysis

The spectroscopic properties of fluorinated benzaldehydes have been studied extensively. For example, 5-fluoro-2-methylbenzaldehyde underwent detailed analysis using density functional theory calculations, FT-IR, and FT-Raman spectroscopy to understand its vibrational modes and molecular structure. Such studies provide insights into the electronic and structural properties of fluorinated benzaldehydes, which are crucial for designing more effective compounds for various applications (Iyasamy et al., 2016).

Facile Synthesis of Fluorinated Microporous Materials

Fluorinated benzaldehydes have been used to create microporous polyaminals for carbon dioxide adsorption. By incorporating fluorinated groups into the polymer structure, these materials exhibit increased BET surface areas and tailored pore sizes, enhancing their CO2 adsorption capacities. This application underscores the potential of fluorinated benzaldehydes in developing advanced materials for environmental and energy-related applications (Li et al., 2016).

Molecular and Crystal Structures

The synthesis of novel heterocyclic systems utilizing fluorinated benzaldehydes has been reported, revealing the potential for creating unique molecular architectures. For instance, the multicomponent condensation of specific reactants, including a fluorinated benzaldehyde, led to the formation of a new heterocyclic system. X-ray analysis of these compounds provides valuable information on their molecular and crystal structures, facilitating the design of materials with desired properties (Dyachenko et al., 2020).

Fluorescence Sensing Properties

Research into the fluorescence sensing properties of compounds derived from fluorinated benzaldehydes has shown remarkable sensitivity and selectivity for detecting metal ions. These studies highlight the potential of fluorinated benzaldehydes in developing sensitive and selective sensors for environmental and biological applications (Hazra et al., 2018).

Wirkmechanismus

Mode of Action

Benzaldehyde derivatives are often involved in nucleophilic substitution reactions . The presence of the fluoro and iodo substituents on the benzene ring may influence the reactivity of the compound, potentially enhancing its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

Eigenschaften

IUPAC Name |

2-fluoro-6-iodo-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRBZEOGYRBHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-5H-cyclopenta[c]pyridin-5-amine](/img/structure/B3227232.png)

![tert-Butyl 8-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B3227237.png)

![[4-(Trifluoromethyl)-4-piperidyl]methanol](/img/structure/B3227272.png)

![7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3227292.png)